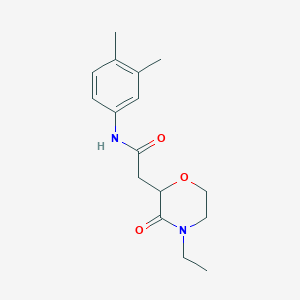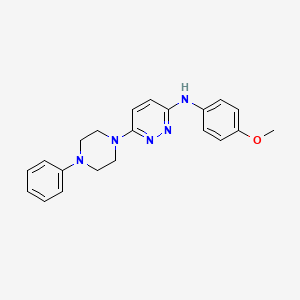![molecular formula C15H15N5O B4417497 N,N-dimethyl-3-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline](/img/structure/B4417497.png)
N,N-dimethyl-3-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline
Descripción general
Descripción
N,N-dimethyl-3-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline, commonly known as DMPT, is a chemical compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DMPT has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine.
Mecanismo De Acción
The mechanism of action of DMPT is not fully understood. However, it has been suggested that DMPT may act as a modulator of the gut-brain axis. DMPT has been shown to increase the secretion of certain hormones, including growth hormone and insulin-like growth factor 1, which are involved in the regulation of appetite and growth.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects. In animal studies, DMPT has been shown to increase the activity of digestive enzymes and improve the absorption of nutrients. DMPT has also been shown to increase the expression of genes involved in growth and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMPT in lab experiments is its relatively low cost and ease of synthesis. DMPT is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, the use of DMPT in lab experiments may be limited by its potential toxicity and lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for research on DMPT. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of the molecular targets of DMPT and the elucidation of its mechanism of action. Additionally, research is needed to determine the optimal dosage and administration of DMPT for its various applications. Finally, further studies are needed to evaluate the safety and long-term effects of DMPT in animal and human populations.
Aplicaciones Científicas De Investigación
DMPT has been extensively studied for its potential applications in various fields. In agriculture, DMPT has been shown to increase feed intake and growth performance in various animal species, including pigs, chickens, and fish. DMPT has also been used as a feed additive to improve the quality of meat and milk production.
In aquaculture, DMPT has been shown to increase the reproductive performance of various fish species, including tilapia and carp. DMPT has also been used to improve the survival rate of fish during transportation and stress conditions.
In medicine, DMPT has been studied for its potential use as an anti-inflammatory and anti-cancer agent. DMPT has been shown to inhibit the growth of cancer cells in vitro and in vivo. DMPT has also been shown to reduce inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
N,N-dimethyl-3-(1-phenyltetrazol-5-yl)oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-19(2)13-9-6-10-14(11-13)21-15-16-17-18-20(15)12-7-4-3-5-8-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVNQCIODGPHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chlorobenzyl)amino]-1-phenyl-1-propanol hydrochloride](/img/structure/B4417414.png)
![2-{5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4417428.png)
![N-[4-(3-acetyl-4-hydroxy-6-methyl-2-oxo-1(2H)-pyridinyl)phenyl]acetamide](/img/structure/B4417432.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4417451.png)
![1,3-dimethyl-5-[({2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amino)methyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4417459.png)


![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B4417471.png)
![N,N-diethyl-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4417476.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B4417492.png)

![N-benzyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B4417513.png)

![[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B4417524.png)